4-[(4-Methylpiperazin-1-yl)methyl]quinoline -

4-[(4-Methylpiperazin-1-yl)methyl]quinoline

Catalog Number: EVT-5287515
CAS Number:
Molecular Formula: C15H19N3
Molecular Weight: 241.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Method 1: Direct Cyclization and Functionalization []

Method 2: Oxepine Ring Closure as Final Step []

Molecular Structure Analysis
  • Conformation: These molecules generally exhibit a non-planar, helicene-like conformation rather than a flat structure. [] The pyran ring, present in some derivatives, adopts a half-boat conformation, influencing the orientation of the fused benzene ring. The piperazine ring generally exists in a chair conformation. []
  • Crystal Packing: Crystal packing analysis reveals that the molecules are stabilized by stacking interactions between the quinoline nuclei. []
Mechanism of Action

While the specific mechanism of action can vary depending on the individual derivative and the target receptor, compounds incorporating the 4-[(4-methyl-1-piperazinyl)methyl]quinoline motif often exhibit antagonist activity at 5-HT3 receptors. [, , ]. This means they can bind to these receptors and block the actions of serotonin, potentially modulating serotonin signaling in the brain.

Physical and Chemical Properties Analysis
  • Stability: The stability of these compounds may also be influenced by the substituents and specific environmental conditions, as evidenced by the observed oxepine ring cleavage in some derivatives. []
Applications

The primary scientific research application of 4-[(4-methyl-1-piperazinyl)methyl]quinoline derivatives lies in their potential as ligands for serotonin receptors, particularly 5-HT3 receptors. [, , , ] These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery:

  • 5-HT3 Receptor Antagonists: Several derivatives have shown promising results as potent and selective 5-HT3 receptor antagonists. [, , ] This has led to significant interest in their potential for treating conditions such as nausea and vomiting, anxiety disorders, and irritable bowel syndrome.
  • Antibacterial Agents: While less common, some quinoline derivatives containing the 4-[(4-methyl-1-piperazinyl)methyl] motif have also demonstrated antibacterial activity. [, , , , , ] This activity likely stems from the quinoline core, which is a well-established pharmacophore in antibacterial agents.
Future Directions
  • Structure-Activity Relationship Studies: Further investigations into the structure-activity relationships of 4-[(4-methyl-1-piperazinyl)methyl]quinoline derivatives are crucial for optimizing their potency, selectivity, and pharmacokinetic properties. [, , , , , ]

6-(4-Methyl-1-piperazinyl)-7H-indeno[2,1-c]quinoline Derivatives

Compound Description: This series of compounds represents a class of potential 5-HT receptor ligands. They are characterized by the presence of a 6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]quinoline core structure, with variations in substituents at specific positions. []

Relevance: These compounds share a quinoline ring system and a 4-methyl-1-piperazinyl substituent with the target compound, 4-[(4-methyl-1-piperazinyl)methyl]quinoline. The key difference lies in the fusion of an additional indeno ring system to the quinoline moiety in these derivatives. []

6,7-Dihydro-8-(4-methyl-1-piperazinyl)-[1]benzoxepino[4,5-c]quinoline

Compound Description: This compound is identified as a potential 5-HT3 receptor ligand. [] It features a []benzoxepino[4,5-c]quinoline scaffold with an 8-(4-methyl-1-piperazinyl) substituent. []

Relevance: This compound exhibits structural similarities to 4-[(4-methyl-1-piperazinyl)methyl]quinoline, sharing the quinoline ring system and the 4-methyl-1-piperazinyl group. The distinguishing feature is the incorporation of a benzoxepino ring system fused to the quinoline core. []

7-(4-Methyl-1-piperazinyl)-6H-[1]benzopyrano[3,4-c]quinoline

Compound Description: This compound represents a novel, potent, and selective serotonin 5-HT3 receptor antagonist. It is characterized by an arylpiperazine skeleton and a non-planar, helicene-like molecular topology. []

Relevance: Like the target compound 4-[(4-methyl-1-piperazinyl)methyl]quinoline, this compound contains both a quinoline ring and a 4-methyl-1-piperazinyl substituent. The significant difference lies in the presence of a benzopyrano ring system fused to the quinoline moiety, contributing to its distinct pharmacological profile. []

Pivaloyloxymethyl 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl)quinoline-3-carboxylate and Analogues

Compound Description: This group of compounds represents a series of quinolone derivatives investigated for their antibacterial activity. They are characterized by a pivaloyloxymethyl 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl)quinoline-3-carboxylate core structure, with modifications at various positions. []

Relevance: These compounds belong to the quinolone class, sharing the quinoline core structure and the 7-(4-methyl-1-piperazinyl) substituent with 4-[(4-methyl-1-piperazinyl)methyl]quinoline. The key distinctions include the presence of a carboxylate group at the 3-position, a fluorine atom at the 6-position, and various substituents at the 1-position. []

4-((4-((2-Substitutedphenoxy)ethyl)-1-piperazinyl)methyl)-1,2-dihydroquinolin-2-one Compounds

Compound Description: This group encompasses a series of 1,2-dihydroquinolin-2-one derivatives synthesized and evaluated for their anti-α-adrenoceptor activity. These compounds feature a 1,2-dihydroquinolin-2-one core with a 4-((4-((2-substitutedphenoxy)ethyl)-1-piperazinyl)methyl) substituent. []

Relevance: While sharing the quinoline ring system with 4-[(4-methyl-1-piperazinyl)methyl]quinoline, these compounds differ in the saturation of the quinoline ring and the presence of a 2-one group. Additionally, they feature a more complex piperazine substituent with a phenoxyethyl linker. []

6-Methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines

Compound Description: These compounds are analogues of the antileishmanial agent 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol (1b). Modifications were primarily focused on the terminal piperazine moiety to improve potency and reduce toxicity. []

1,8-Disubstituted 6-Fluoro-4-oxo-7-piperazinyl-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid Derivatives

Compound Description: This series of compounds represents a class of quinolone derivatives with a fused thiazeto ring, investigated for their antibacterial activity. Variations were introduced at the 1- and 8-positions to optimize their efficacy. []

Pyrrolo[3,2,1-ij]quinoline Derivatives

Compound Description: These compounds were synthesized and evaluated for their histamine and platelet-activating factor (PAF) antagonism, as well as 5-lipoxygenase inhibitory properties. The lead compound, 4-n-butyl-5,6-dihydro-8-hydroxy-2-methyl-1-[2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl]-4H-pyrrolo[3,2,1-ij]quinoline (KC 11404), showed activity against all three targets. []

Relevance: These compounds share the quinoline ring system with 4-[(4-methyl-1-piperazinyl)methyl]quinoline but differ significantly in the presence of a fused pyrrole ring, creating a pyrroloquinoline scaffold. They also feature diverse substituents at various positions, including a 2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl chain at the 1-position. []

7-Substituted-6-halo-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acids

Compound Description: This series of quinolone derivatives, featuring a fused thiazeto ring, was designed and synthesized as potential antibacterial agents. Modifications at the 1-, 6-, and 7-positions were explored to enhance their activity. []

1,2-Dihydro-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic Acids

Compound Description: These compounds, characterized by a pyrroloquinoline scaffold, were synthesized and investigated for their antibacterial activity. Substitutions at various positions were explored to optimize their efficacy. []

QIC1 (Quinolone-Indolone Conjugate)

Compound Description: QIC1 is a novel quinolone-indolone conjugate that exhibits anticancer activity by inhibiting the EGFR-STAT3-HK2 pathway. []

4-Alkyl Substituted Quinolines

Compound Description: A series of quinoline derivatives with various 4-alkyl substituents on the piperazine ring was studied for their interaction with vascular 5-HT1-like receptors. It was observed that 4-alkylation moderately increases agonist efficacy. []

Relevance: These compounds are structurally similar to 4-[(4-methyl-1-piperazinyl)methyl]quinoline, sharing the core quinoline ring and a 4-substituted piperazine moiety. The study focused on the impact of different alkyl groups at the 4-position of the piperazine on receptor binding and agonist activity. []

5- or 6-Halogenated or Methylated Quinolines

Compound Description: Quinoline derivatives with halogen or methyl substituents at the 5- or 6-position of both 1-piperazinyl- and 4-methyl-1-piperazinyl quinolines were synthesized. These modifications completely abolished the agonist activity of the compounds. []

Quinolines with Bulky 4-Piperazinyl Substituents

Compound Description: A series of quinoline derivatives with larger substituents (alkyl, carbethoxy, acethoxyalkyl, aromatic and non-aromatic rings) at the 4-position of the piperazine ring were investigated. The study revealed that these bulky substituents significantly decrease or even abolish agonist activity. []

Relevance: These compounds are structurally related to 4-[(4-methyl-1-piperazinyl)methyl]quinoline by the presence of a quinoline ring and a substituted piperazine moiety. The research focused on understanding the impact of steric hindrance at the 4-position of the piperazine ring on the biological activity of the compounds. []

Quinolines with Aminoethyl Substitution

Compound Description: Replacing the piperazinyl group in quinoline derivatives with an aminoethyl moiety significantly increased both potency (more than threefold) and efficacy (more than twofold) compared to the piperazine analogues. []

Relevance: This series of compounds maintains the core quinoline ring structure found in 4-[(4-methyl-1-piperazinyl)methyl]quinoline but replaces the piperazine ring with an aminoethyl group. This modification highlights the importance of the piperazine ring for the activity of the target compound and suggests potential alternative structures for further exploration. []

8-Substituted-9,1-(epoxymethano)-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic Acids

Compound Description: This series of compounds represents tetracyclic quinolone derivatives with a thiazolo ring, designed and synthesized as potential antibacterial agents. The impact of various substituents at the 8-position, particularly pyrrolidinyl and piperazinyl derivatives, on antibacterial activity was investigated. []

Tetracyclic Pyridone Carboxylic Acids with a Thiazolidine Ring

Compound Description: This series of compounds, characterized by a tetracyclic pyridone carboxylic acid scaffold with a thiazolidine ring, was explored for its antibacterial activity and DNA gyrase inhibitory activity. The impact of modifications at the 10-position, including replacing the oxygen atom with a nitrogen atom or a carbonyl group, was evaluated. []

Relevance: These compounds are structurally distinct from 4-[(4-methyl-1-piperazinyl)methyl]quinoline but share a common interest in antibacterial activity. The research highlights the exploration of various heterocyclic scaffolds and modifications for developing new antibacterial agents. []

Tetracyclic Pyridone Carboxylic Acids with Imino Groups at the 10-Position

Compound Description: This series of compounds involves modifications to the previously mentioned tetracyclic pyridone carboxylic acid scaffold, replacing the 10-position oxygen atom with various imino groups (NR; R = Me, Et, c-Pr, allyl, Ph, benzyl), a sulfur atom, or a carbonyl group. The goal was to optimize antibacterial activity and DNA gyrase inhibitory activity. []

Relevance: Similar to the previous series, these compounds differ structurally from 4-[(4-methyl-1-piperazinyl)methyl]quinoline but share a common research focus on antibacterial activity. These studies highlight the importance of exploring diverse heterocyclic structures and modifications for developing novel antibacterial agents. []

1-Ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid and Derivatives

Compound Description: This compound, also known as 1589 R.B., and its derivatives, such as its methane sulfonic acid salt (1589 m R.B.), have shown potential as broad-spectrum antibacterial agents. []

Relevance: This series of compounds belongs to the quinolone class, sharing the quinoline core structure and the 7-(4-methyl-1-piperazinyl) substituent with 4-[(4-methyl-1-piperazinyl)methyl]quinoline. Key differences include the presence of a carboxyl group at the 3-position, a fluorine atom at the 6-position, and an ethyl group at the 1-position. []

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides

Compound Description: A new series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides were synthesized as potential therapeutic agents for Alzheimer's disease. The compounds were designed to target butyrylcholinesterase, an enzyme implicated in the disease. []

3-Substituted-2-(4-methyl-1-piperazinyl)-4-phenylquinolines

Compound Description: This series of compounds focuses on modifications at the 3-position of the quinoline ring while maintaining the 2-(4-methyl-1-piperazinyl) substituent. These compounds were investigated for their activity on 5-HT receptor subtypes and the 5-HT uptake site. []

Relevance: These compounds share a high degree of structural similarity with 4-[(4-methyl-1-piperazinyl)methyl]quinoline, possessing both a quinoline ring and a 4-methyl-1-piperazinyl substituent. The main difference lies in the presence of a phenyl group at the 4-position of the quinoline ring in these analogues. This series highlights the importance of the 2-position substituent for interacting with 5-HT receptors. []

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: Sch-417690/Sch-D is a potent and orally bioavailable CCR5 antagonist identified as a potential HIV-1 inhibitor. It features a complex structure with a piperazine ring linked to a piperidine ring. []

Relevance: While structurally distinct from 4-[(4-methyl-1-piperazinyl)methyl]quinoline, Sch-417690/Sch-D is relevant as it highlights the importance of piperazine derivatives in medicinal chemistry, particularly for targeting challenging therapeutic areas such as HIV. []

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502)

Compound Description: SUVN-502 is a novel, potent, and orally active 5-HT6 receptor antagonist being investigated for the potential treatment of Alzheimer’s disease. The compound demonstrates high selectivity for the 5-HT6 receptor and exhibits favorable pharmacokinetic properties. []

Relevance: Although structurally distinct from 4-[(4-methyl-1-piperazinyl)methyl]quinoline, SUVN-502 is relevant due to the presence of the 4-methyl-1-piperazinyl substituent. This common structural motif highlights the importance of this specific piperazine derivative in medicinal chemistry and its application in designing compounds with potential therapeutic benefits for various neurological disorders. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier inhibitors. This compound exhibits potent anti-inflammatory activity while demonstrating lower emetogenicity in preclinical models. []

Relevance: Similar to SUVN-502, EPPA-1 is relevant to 4-[(4-methyl-1-piperazinyl)methyl]quinoline due to the incorporation of the 4-methyl-1-piperazinyl substituent. Although their core structures differ, the shared presence of this specific piperazine derivative emphasizes its significance in medicinal chemistry. EPPA-1 highlights the diverse applications of 4-methyl-1-piperazinyl-containing compounds in targeting different therapeutic areas like inflammation. []

Olanzapine (LY170053, 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine)

Compound Description: Olanzapine is an atypical antipsychotic drug known to induce weight gain, hyperphagia, and metabolic dysregulation as side effects. These adverse effects have been attributed to its interaction with various receptors and neurotransmitter systems. []

Relevance: Olanzapine shares the 4-methyl-1-piperazinyl substituent with 4-[(4-methyl-1-piperazinyl)methyl]quinoline, highlighting the recurring use of this specific piperazine derivative in medicinal chemistry. Although their core structures differ significantly, the shared substituent raises questions about potential overlapping pharmacological activities and side effect profiles. []

Properties

Product Name

4-[(4-Methylpiperazin-1-yl)methyl]quinoline

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]quinoline

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C15H19N3/c1-17-8-10-18(11-9-17)12-13-6-7-16-15-5-3-2-4-14(13)15/h2-7H,8-12H2,1H3

InChI Key

WJYKTGQDCQBKAI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=NC3=CC=CC=C23

Canonical SMILES

CN1CCN(CC1)CC2=CC=NC3=CC=CC=C23

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.